![molecular formula C16H14N2O5 B5517061 N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5517061.png)
N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide
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Description
Synthesis Analysis
The synthesis of related compounds, such as N-chloro-N-methoxy-4-nitrobenzamide, involves selective formation through reactions with different agents. For instance, it reacts with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide (Shtamburg et al., 2012). Another example is the synthesis of cyclometalated complexes of N-methoxy-4-nitrobenzamide with metals like rhodium and iridium (Zhou et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been characterized using techniques like X-ray diffraction and DFT calculations, revealing the impact of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide and its derivatives undergo various chemical reactions. For example, N-chloro-N-methoxy-4-nitrobenzamide exhibits selective formation reactions in different chemical environments, as mentioned earlier (Shtamburg et al., 2012).
Physical Properties Analysis
The physical properties of similar compounds have been studied through methods like single-crystal X-ray diffraction, offering insights into their crystalline structure and physical form (He et al., 2014).
Safety and Hazards
Future Directions
The future directions for research on “N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard assessments could be conducted. It would also be beneficial to explore potential applications and uses for this compound .
properties
IUPAC Name |
N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10(19)11-3-6-13(7-4-11)17-16(20)12-5-8-15(23-2)14(9-12)18(21)22/h3-9H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAOCFNFRBCKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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